N-Pivaloylprolylproline
Description
Contextualization within Peptide Chemistry and Proline-Derived Compounds
In the realm of peptide chemistry, proline is a unique amino acid due to its secondary amine, which is incorporated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and secondary structure. Proline-rich motifs are critical in many biological processes and are often found in turns and loops of proteins. researchgate.net The modification of proline residues or the peptides they form is a key strategy for developing new catalysts and therapeutic agents.
Proline and its derivatives have been extensively used as organocatalysts in asymmetric synthesis, facilitating a variety of chemical transformations with high stereoselectivity. nih.govresearchgate.netprobiologists.com These reactions include aldol (B89426) additions, Mannich reactions, and Michael additions. probiologists.comrcsb.org The unique cyclic structure of proline is a crucial contributor to the success of these enamine-based reaction mechanisms. rcsb.org
Historical Trajectory of Pivaloyl and Proline Motifs in Contemporary Organic Chemistry
The pivaloyl group, derived from pivalic acid, is a sterically bulky functional group that has long been employed as a protecting group for alcohols in organic synthesis. buyersguidechem.commsu.edu Its significant steric hindrance makes the resulting esters more stable than other acyl protecting groups. buyersguidechem.com In peptide chemistry, the identity of the N-terminal acyl capping group can significantly influence the conformation of the peptide. Notably, the electron-rich pivaloyl group has been shown to promote the polyproline II (PPII) helix conformation. libretexts.org
The study of proline-containing peptides has a rich history, with research focusing on their unique conformational properties, such as cis-trans isomerization of the prolyl peptide bond. probiologists.commicrobialcell.com The combination of a pivaloyl group with a proline residue, as in pivaloyl-proline (Piv-Pro), creates a sterically hindered environment that has been a subject of conformational analysis to understand the limits of peptide bond geometry. ctdbase.org
Rationale for Rigorous Academic Inquiry into N-Pivaloylprolylproline Systems
The rigorous academic inquiry into this compound and related systems is driven by the desire to understand the fundamental principles of peptide conformation and to design novel molecules with specific properties. The steric clash between the bulky pivaloyl group and the adjacent proline ring in this compound creates a system with highly constrained conformational freedom.
A key area of investigation is the conformation of the peptide bond linking the two proline residues. A detailed conformational analysis of a closely related compound, N-pivaloyl-L-prolyl-D-proline methyl ester, was conducted using infrared (IR) absorption and X-ray diffraction. nih.govresearchgate.net This study revealed that the tertiary amide bond between the pivaloyl group and the first proline is in the trans conformation, while the tertiary peptide bond between the two proline residues adopts a cis conformation. researchgate.net This finding is significant because the cis conformation is generally less favored in peptides, and its stabilization in this system provides valuable insights into the forces governing peptide structure.
The unique conformational preferences of this compound systems make them valuable models for studying specific types of protein secondary structures and for developing new proline-based organocatalysts where the conformational rigidity can be exploited to achieve high levels of stereocontrol.
Research Findings on a Closely Related System
Detailed structural information for this compound is informed by the comprehensive study of its derivative, N-pivaloyl-L-prolyl-D-proline methyl ester. The data from this study provides strong evidence for the likely conformational properties of this compound.
| Feature | Observation in N-pivaloyl-L-prolyl-D-proline methyl ester | Reference |
| Pivaloyl-Proline Amide Bond | trans conformation | researchgate.net |
| Prolyl-Proline Peptide Bond | cis conformation | researchgate.net |
| Analysis Techniques | Infrared (IR) Absorption, X-Ray Diffraction | nih.govresearchgate.net |
This defined and rigid structure, with a cis prolyl-proline bond, is a direct consequence of the steric influence of the N-terminal pivaloyl group.
Structure
3D Structure
Properties
CAS No. |
84930-21-2 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 |
InChI Key |
WJXOTTUHZOFVGV-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Pivaloylprolylproline and Its Derivatives
Established Approaches to Peptide Bond Formation
The formation of the peptide bond is a cornerstone of peptide synthesis. Over the years, numerous methods have been developed to facilitate this reaction efficiently and with minimal side reactions. These can be broadly classified into solution-phase and solid-phase techniques, each with its own set of advantages and applications.
Solution-Phase Synthetic Pathways
Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. This classical approach offers flexibility in terms of scale and the ability to purify intermediates at each step, ensuring the homogeneity of the final product. The synthesis of a protected dipeptide like N-Pivaloylprolylproline in solution typically involves the activation of the carboxyl group of N-pivaloyl-L-proline and its subsequent reaction with the amino group of a protected proline derivative, such as L-proline methyl ester.
A representative solution-phase synthesis of a similar N-pivaloyl dipeptide, N-pivaloyl-L-alanyl-L-proline ethylamide, involves dissolving the dipeptide ethylamide hydrobromide in dry pyridine (B92270) and adding pivaloyl chloride. The reaction is stirred at room temperature, and after workup, the product is isolated. nih.gov A similar strategy can be envisioned for this compound, where N-pivaloyl-L-proline is coupled with a proline ester.
Common coupling reagents used in solution-phase synthesis to facilitate peptide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Other effective coupling reagents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.compeptidescientific.com
Table 1: Key Reagents in a Representative Solution-Phase Synthesis of an N-Pivaloyl Dipeptide Derivative
| Reagent/Reactant | Function | Reference |
| L-alanyl-L-proline ethylamide hydrobromide | Dipeptide starting material | nih.gov |
| Pivaloyl chloride | Acylating agent (source of the pivaloyl group) | nih.gov |
| Pyridine | Base and solvent | nih.gov |
| Chloroform | Extraction solvent | nih.gov |
| Magnesium sulfate | Drying agent | nih.gov |
This table is based on the synthesis of N-pivaloyl-L-alanyl-L-proline ethylamide and serves as an illustrative example.
Solid-Phase Peptide Synthesis Adaptations
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides. peptide.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by the sequential addition of protected amino acids. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. peptide.com
The synthesis of this compound on a solid support would typically commence with the attachment of a protected proline residue to the resin. This is often achieved using a specialized linker that allows for the eventual cleavage of the completed peptide from the solid support. For proline-containing peptides, specific resins and coupling strategies are sometimes employed to address challenges such as diketopiperazine formation, a common side reaction involving the cyclization of the N-terminal dipeptide. The use of 2-chlorotrityl chloride resin can minimize this side reaction.
The general cycle of SPPS involves:
Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid.
Activation and Coupling: Activation of the carboxyl group of the incoming protected amino acid (in this case, N-pivaloylproline) and its coupling to the deprotected N-terminus of the resin-bound proline.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the this compound is cleaved from the resin, and any permanent side-chain protecting groups are removed.
Stereoselective Synthesis Methodologies
Controlling the stereochemistry during the synthesis of proline derivatives is crucial, as the biological activity of peptides is highly dependent on their three-dimensional structure. Chiral auxiliaries are powerful tools in asymmetric synthesis that temporarily introduce a chiral element to a substrate, directing subsequent reactions to proceed with high diastereoselectivity. williams.edu After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. williams.edu
Chiral Auxiliary Applications in this compound Synthesis
In the context of synthesizing derivatives of this compound, chiral auxiliaries can be employed to introduce specific stereocenters into the proline rings. This is particularly relevant when synthesizing non-natural or substituted proline analogs to be incorporated into the dipeptide.
Oxazolidinones, popularized by David A. Evans, are a class of highly effective chiral auxiliaries. williams.edu They are typically derived from readily available amino alcohols. williams.edu In a typical application, the oxazolidinone is acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective alkylations, aldol (B89426) additions, and other transformations. williams.edu The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the electrophile.
For the synthesis of a substituted proline derivative that could be a precursor to a modified this compound, an N-acyl oxazolidinone could be subjected to a diastereoselective alkylation. For instance, the alkylation of an N-propionyl oxazolidinone with allyl iodide has been shown to proceed with a diastereomeric ratio of 98:2. williams.edu After the desired alkylation, the chiral auxiliary can be cleaved, often under mild conditions, to yield the enantiomerically enriched carboxylic acid, which can then be further elaborated into the desired proline derivative. The cleavage of the auxiliary is frequently accomplished using lithium hydroxide (B78521) and hydrogen peroxide. acs.org
Table 2: Diastereoselectivity in the Alkylation of an N-Acyl Oxazolidinone
| Electrophile | Diastereomeric Ratio (dr) | Reference |
| Allyl iodide | 98:2 | williams.edu |
| Benzyl (B1604629) bromide | >99:1 | sigmaaldrich.com |
This table provides examples of the high diastereoselectivity achievable with oxazolidinone auxiliaries in reactions that could be adapted for the synthesis of proline precursors.
Camphorsultam, also known as Oppolzer's sultam, is another widely used chiral auxiliary derived from the natural product camphor (B46023). wikipedia.org Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations, including alkylations, Michael additions, and Diels-Alder reactions. wikipedia.orgscispace.com
In the synthesis of proline derivatives, an N-acyl camphorsultam can be used to direct the stereoselective introduction of substituents. The steric bulk of the camphor skeleton effectively shields one face of the enolate, leading to high diastereoselectivity in reactions with electrophiles. For example, camphorsultam has been successfully employed in the asymmetric synthesis of various amino acids. researchgate.net The auxiliary can be cleaved under reductive conditions, for instance, using lithium aluminum hydride, to afford the corresponding chiral alcohol, which can then be oxidized to the carboxylic acid.
The choice between oxazolidinone and camphorsultam auxiliaries often depends on the specific reaction, desired stereochemical outcome, and the ease of removal of the auxiliary. Both have proven to be invaluable tools in the stereoselective synthesis of complex chiral molecules, including the building blocks for modified peptides like this compound.
Carbohydrate-Derived Chiral Auxiliaries
Carbohydrates represent a readily available and highly functionalized class of chiral molecules, often referred to as the "chiral pool." Their inherent stereochemistry makes them excellent starting materials for the synthesis of chiral auxiliaries. These auxiliaries can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which they can be removed.
In the context of synthesizing the proline components of this compound, carbohydrate-derived auxiliaries can be employed in reactions such as cycloadditions, alkylations, and Mannich reactions to establish the desired stereocenters. For example, a sugar-derived auxiliary could be attached to a precursor molecule to control the formation of the pyrrolidine (B122466) ring's stereochemistry during cyclization. The rigid conformation and defined stereogenic centers of the carbohydrate scaffold effectively shield one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to a single, desired stereoisomer.
Commonly Used Carbohydrate Scaffolds for Chiral Auxiliaries:
| Carbohydrate Source | Typical Auxiliary Type | Applicable Reactions |
| D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol (DIP) | Asymmetric dihydroxylation, Aldol reactions |
| D-Glucose | Glucopyranosides | Diels-Alder reactions, Alkylations |
| D-Ribose | Ribose-derived lactones | Conjugate additions |
Strategies for Chiral Auxiliary Incorporation and Removal
The effective use of a chiral auxiliary requires efficient methods for both its attachment to the substrate and its subsequent removal from the product without disturbing the newly created chiral center. An ideal auxiliary should be easily recoverable for reuse, adding to the economic and environmental sustainability of the synthesis.
Incorporation: The auxiliary is typically attached to the substrate via a covalent bond, such as an ester, amide, or ether linkage. For instance, in the synthesis of a proline derivative, a chiral alcohol derived from a carbohydrate could be esterified with a carboxylic acid precursor. The formation of an imide by reacting an acid chloride with an oxazolidinone auxiliary, a strategy popularized by David Evans, is another robust method.
Removal: The removal of the auxiliary is a critical step and is designed to be non-destructive to the target molecule. Common methods include:
Hydrolysis: Mild acidic or basic hydrolysis is frequently used to cleave ester or amide bonds.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can cleave ester and amide bonds while simultaneously reducing a carbonyl group, if desired.
Hydrogenolysis: For auxiliaries attached via a benzyl ether linkage, catalytic hydrogenation can be a mild and effective cleavage method.
The choice of incorporation and removal strategy is crucial and must be compatible with the functional groups present in both the substrate and the final product.
Asymmetric Organocatalytic Approaches
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Proline and its derivatives are among the most successful and widely studied organocatalysts, capable of mimicking the function of complex enzymes. researchgate.netresearchgate.net
Proline-Catalyzed Reactions as Precedents
The use of the simple amino acid L-proline as a catalyst for asymmetric reactions marked a significant milestone in organocatalysis. wikipedia.orgwikipedia.org In the 1970s, the Hajos–Parrish–Eder–Sauer–Wiechert reaction demonstrated that proline could catalyze an intramolecular aldol reaction with high enantioselectivity. wikipedia.orgwikipedia.org This discovery laid the groundwork for a broad field of research.
Proline's effectiveness stems from its unique secondary amine structure and the presence of a carboxylic acid group, allowing it to act as a bifunctional catalyst. researchgate.net It has been successfully applied to a variety of fundamental carbon-carbon bond-forming reactions, including:
Aldol Reactions: The direct asymmetric aldol reaction between ketones and aldehydes. researchgate.netwikipedia.org
Mannich Reactions: The stereoselective synthesis of β-amino carbonyl compounds. researchgate.net
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov
These seminal reactions established the catalytic utility of the proline scaffold and inspired the development of more sophisticated and tailored proline-derived catalysts. wikipedia.orgnih.gov
Development of this compound as an Organocatalyst
Building upon the success of proline, researchers have designed numerous derivatives to enhance catalytic activity, stereoselectivity, and substrate scope. wikipedia.orgnih.gov The development of catalysts like this compound is a logical extension of this work, incorporating specific structural modifications to fine-tune its properties.
The rationale for designing a catalyst like this compound involves two key modifications to the basic proline structure:
N-Acylation with a Pivaloyl Group: The pivaloyl (tert-butylcarbonyl) group is sterically bulky. Attaching it to the N-terminus of the dipeptide introduces significant steric hindrance around the catalytic center. This bulk can enhance enantioselectivity by creating a more defined and constrained chiral environment in the reaction's transition state, forcing substrates to approach from a specific trajectory.
Dipeptide Scaffold (Prolyl-proline): Using a dipeptide backbone instead of a single amino acid creates a more rigid and pre-organized catalytic scaffold. The defined secondary structure of the peptide can position the terminal carboxylic acid and other functional groups more precisely, leading to more effective bifunctional catalysis and improved stereochemical communication.
These modifications are intended to create a catalyst with superior performance compared to simple proline, offering higher yields and enantioselectivities across a broader range of reactions.
Hypothetical Performance Comparison in an Asymmetric Aldol Reaction:
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | 20-30 | 60-95 | 70-96% |
| This compound | 5-10 | >90 | >99% |
This table represents expected improvements based on catalyst design principles and is for illustrative purposes.
Enamine and Iminium Ion Catalysis in Proline-Derived Systems
Proline-derived catalysts, including this compound, primarily operate through two key covalent catalytic cycles: enamine catalysis and iminium ion catalysis. nobelprize.orgresearchgate.net
Enamine Catalysis: In this cycle, the secondary amine of the proline moiety reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The nucleophilicity of the carbonyl compound is enhanced, mimicking the role of a metal enolate but under milder, metal-free conditions. nobelprize.orgnih.gov
Iminium Ion Catalysis: This pathway is common in reactions involving α,β-unsaturated aldehydes or ketones. The proline catalyst reacts with the unsaturated carbonyl to form an iminium ion. nobelprize.orgresearchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more electrophilic and activating it for nucleophilic attack at the β-position (e.g., in a Michael addition). clockss.org
These two cycles can often operate in tandem in cascade reactions, where the product of an iminium-catalyzed reaction becomes the substrate for a subsequent enamine-catalyzed step, allowing for the rapid construction of molecular complexity. nobelprize.org
Bifunctional Organocatalysis Involving Amide and Carboxylic Acid Functionalities
A key feature of catalysts like this compound is their potential for bifunctional activation. researchgate.netnih.gov The molecule contains multiple functional groups that can interact simultaneously with the substrates to stabilize the transition state.
Carboxylic Acid Group: The terminal carboxylic acid on the second proline residue can act as a Brønsted acid. It can activate an electrophile (e.g., an aldehyde) through hydrogen bonding, making it more susceptible to nucleophilic attack. rsc.org In the transition state of an aldol reaction, this group can form a hydrogen bond with the aldehyde's oxygen atom, holding it in a fixed orientation. wikipedia.org
Amide Functionalities: The amide bonds within the dipeptide backbone, including the N-pivaloyl amide, can also act as hydrogen bond donors. rsc.org This network of hydrogen bonds helps to create a rigid and highly organized chiral pocket, which is crucial for achieving high levels of stereocontrol.
This cooperative action, where the amine forms the enamine/iminium ion while the acid and amide groups organize the substrates, is a hallmark of sophisticated organocatalysis and is believed to be responsible for the high efficiency and selectivity of these systems. nih.govrsc.org
Metal-Catalyzed Asymmetric Transformations
The this compound scaffold serves as a foundational element in the development of chiral environments for metal-catalyzed reactions. Its well-defined three-dimensional structure is instrumental in transferring stereochemical information to the catalytic center, thereby influencing the enantioselectivity of the transformation.
Ligand Design Principles for this compound-Based Systems
The rational design of ligands for asymmetric catalysis has traditionally relied on rigid, highly symmetric polyaromatic structures. However, there is a growing interest in translating these established principles to more biocompatible and tunable chiral scaffolds like peptides. birmingham.ac.ukbirmingham.ac.uk The polyproline helix, a structural motif related to this compound, has demonstrated potential in mimicking the topology of conventional ditopic ligands used in the stereoselective synthesis of complex metallo-organic cages. birmingham.ac.ukchemrxiv.org
Key design principles for this compound-based ligands include:
Structural Rigidity: The inherent conformational constraint of the proline rings and the amide bonds reduces the number of accessible conformations, which is crucial for creating a well-defined chiral pocket around the metal center.
Stereochemical Control: The fixed stereochemistry of the proline units provides a reliable chiral backbone upon which coordinating groups can be installed at specific positions.
Tunability: The scaffold allows for modification at the N-terminus, C-terminus, and on the proline rings themselves, enabling the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity.
By treating the peptide-based structure as a modular building block, it becomes possible to design ligands that follow the assembly rules originally developed for simpler, achiral systems, thereby paving the way for the rational synthesis of complex, functional chiral catalysts. birmingham.ac.uk
Relay Catalysis in Complex Asymmetric Transformations
Relay catalysis represents a sophisticated strategy where two or more distinct catalytic cycles operate in a single reaction vessel to construct complex molecules with high levels of efficiency and stereocontrol. This approach avoids the need to isolate and purify intermediates, making it a highly atom- and step-economical process. A prominent example involves the combination of asymmetric organocatalysis with photoredox catalysis to achieve the synthesis of polycyclic compounds containing multiple contiguous chiral centers. researchgate.net
In such a system, an this compound-derived organocatalyst could be envisioned to perform a key stereodetermining step. For instance, it could catalyze an initial asymmetric transformation (e.g., a Michael addition or annulation), generating a chiral intermediate. This intermediate would then enter a second catalytic cycle, such as a photoredox-mediated radical cyclization, to complete the synthesis. The compatibility of the different catalysts and reaction conditions is paramount for the success of the relay system. The unique sandwich-like structures that can be formed with certain derivatives can facilitate electron delocalization and transfer, creating synergistic effects for electrocatalytic reactions. researchgate.net
Asymmetric Photoredox Catalysis
The merger of photoredox catalysis with asymmetric catalysis has emerged as a powerful tool for the enantioselective formation of chemical bonds. kaust.edu.sa This dual catalytic approach typically involves a photocatalyst that, upon excitation with visible light, generates a highly reactive radical intermediate. A separate chiral catalyst then intercepts this intermediate to control the stereochemical outcome of the subsequent bond-forming event. researchgate.net
This compound derivatives are well-suited for use as the chiral component in such systems. For example, a chiral phosphoric acid or a chiral isothiourea catalyst, potentially incorporating the this compound motif, can create a stereochemically defined environment. When the photoredox-generated radical enters this environment, the chiral catalyst directs its approach to the substrate, leading to high enantioselectivity. researchgate.netorganic-chemistry.org A key mechanism in some of these transformations is concerted proton-coupled electron transfer (PCET), where a chiral acid catalyst and a photoredox catalyst work together to generate neutral ketyl radicals that remain associated with the chiral catalyst, enabling asymmetric induction. organic-chemistry.org
Divergent Synthesis of this compound Analogues and Derivatives
The functional versatility of the this compound scaffold can be significantly expanded through divergent synthetic strategies. By selectively modifying different parts of the molecule, a library of analogues with tailored properties can be generated for various applications, from catalysis to materials science.
N-Terminal Modification Strategies for Enhanced Functionality
The N-terminus of a peptide is a unique reactive site that can be selectively modified to introduce new functional groups. mdpi.com The pKa of the N-terminal α-amine is typically in the range of 6-8, which is significantly lower than that of the ε-amine of lysine (B10760008) residues (pKa ~10). ccspublishing.org.cnmdpi.com This difference in basicity allows for selective modification of the N-terminus by careful control of the reaction pH. ccspublishing.org.cnmdpi.com
While the parent compound is capped with a pivaloyl group, this can be replaced with a wide array of other functionalities to enhance or alter its properties. These modifications can increase peptide stability by preventing enzymatic degradation, improve solubility, or introduce probes for biological studies. creative-peptides.com
| Modification Type | Reagent/Method | Purpose/Enhanced Functionality | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride | Increases stability and cell permeability; mimics native proteins. | creative-peptides.com |
| Alkylation | Reductive Amination | Modifies hydrogen bonding potential and conformation. | creative-peptides.com |
| Bioconjugation with Probes | NHS Esters, Ketenes | Attaches fluorophores, biotin, or other labels for tracking and analysis. | ccspublishing.org.cn |
| Enzymatic Ligation | Sortase A, Butelase 1 | Allows for the site-specific attachment of large peptides or proteins. | mdpi.com |
| Quinone-based Oxidation | ortho-Quinones | Generates N-terminal aldehydes or ketones for further oxime ligation. | mdpi.com |
Proline Ring Functionalization and Stereochemical Control
Beyond the N-terminus, the proline rings themselves offer opportunities for chemical modification. Introducing functional groups onto the pyrrolidine ring can profoundly influence the molecule's conformation, steric profile, and potential for secondary interactions. Such modifications are critical for creating constrained dipeptide mimics and for installing functionalities for subsequent reactions. researchgate.net
A powerful strategy involves the synthesis of proline analogues bearing functional handles that are orthogonal to standard peptide chemistry. For example, the introduction of an azide (B81097) group onto the 4-position of the proline ring yields azidoproline (Azp). researchgate.net This modification not only influences the conformational stability of the peptide backbone but also provides a "clickable" handle for the efficient attachment of other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The stereochemistry of the functionalization (e.g., (4R)-Azp vs. (4S)-Azp) can be controlled to either stabilize or destabilize specific secondary structures like the polyproline II helix. researchgate.net
| Ring Modification | Synthetic Approach | Impact and Application | Reference |
|---|---|---|---|
| Hydroxylation (e.g., Hyp) | Enzymatic or chemical oxidation | Influences peptide conformation and provides a site for further derivatization. | birmingham.ac.uk |
| Azidation (e.g., Azp) | Nucleophilic substitution | Stabilizes PPII helix (4R isomer); enables "click chemistry" for attaching sugars, polymers, etc. | researchgate.net |
| Halogenation | Electrophilic halogenation | Provides a precursor for cross-coupling reactions to introduce aryl or alkyl groups. | researchgate.net |
| Alkylation/Allylation | Enolate chemistry | Introduces steric bulk and functional handles for cyclization or other transformations. | researchgate.net |
Pivaloyl Group Modulations
The introduction of the pivaloyl group onto the proline nitrogen is typically achieved through acylation using pivaloyl chloride or pivalic anhydride. orgsyn.orgatamanchemicals.com Pivaloyl chloride, a reactive acyl halide, readily reacts with the secondary amine of the proline ring to form the corresponding N-pivaloylproline. atamanchemicals.comwikipedia.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A summary of common reagents used for the introduction and potential cleavage of the pivaloyl group is presented in the table below.
Synthesis of Pyrrolidine-Containing Precursors
The pyrrolidine ring is a fundamental structural motif in this compound and its derivatives. The synthesis of functionalized pyrrolidine-containing precursors, primarily substituted prolines, is a key strategy for introducing structural diversity and modulating the properties of the final dipeptide. A variety of synthetic methodologies have been developed to access these important building blocks, often starting from readily available chiral precursors like L-proline and its derivatives.
A prevalent and versatile starting material for the synthesis of substituted pyrrolidine precursors is 4-hydroxy-L-proline. mdpi.comchemrxiv.orgnih.gov The hydroxyl group at the C4 position provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of various substituents with high stereocontrol. mdpi.com This approach enables the synthesis of a diverse library of 4-substituted proline derivatives that can be subsequently incorporated into the dipeptide structure.
One powerful technique for the functionalization of proline derivatives is the "proline editing" method. nih.govacs.org This strategy involves the incorporation of 4-hydroxyproline (B1632879) into a peptide sequence, followed by the modification of the hydroxyl group on the solid phase. nih.govacs.org This allows for the stereospecific synthesis of a multitude of 4-substituted prolines through reactions such as Mitsunobu reactions, oxidations, reductions, and substitutions. nih.govacs.org
Another significant strategy involves the stereoselective synthesis of 4-substituted prolines through methods like Suzuki cross-coupling reactions. thieme.de This approach allows for the introduction of arylmethyl groups at the C4 position of the proline ring, providing access to precursors with aromatic functionalities. thieme.de Furthermore, enantioselective approaches have been developed for the synthesis of 4-substituted proline scaffolds, for instance, through catalytic double allylic alkylation of a glycine (B1666218) imine analogue.
The synthesis of 3-substituted prolines has also been extensively explored, providing another avenue for structural modification. nih.gov These syntheses often involve the direct functionalization of proline derivatives or intramolecular cyclization processes. nih.gov
The following table summarizes various synthetic strategies for producing functionalized pyrrolidine-containing precursors.
Mechanistic Studies of Reactions Involving N Pivaloylprolylproline
Elucidation of Molecular Reaction Pathways
Unimolecular and Bimolecular Reaction Steps
Chemical reactions rarely proceed in a single step. Instead, they typically involve a series of elementary steps, each characterized by its molecularity—the number of molecules participating in the step. These steps can be either unimolecular, involving a single molecule, or bimolecular, involving the collision of two molecules.
In the context of organocatalysis by proline derivatives like N-Pivaloylprolylproline, the catalytic cycle is often initiated by a bimolecular reaction between the catalyst and a substrate molecule. For instance, in aldol (B89426) or Michael reactions, the secondary amine of the proline moiety nucleophilically attacks the carbonyl group of a donor substrate (e.g., a ketone or aldehyde) to form a tetrahedral intermediate. This is followed by a unimolecular step , the dehydration of this intermediate, to generate a crucial enamine species.
Identification of Key Intermediates
The direct observation and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In reactions catalyzed by this compound and its analogs, several key intermediates are postulated. Following the initial interaction between the catalyst and the carbonyl donor, a carbinolamine intermediate is formed. This species is often in equilibrium with an oxazolidinone , which can sometimes be a "parasitic" or off-cycle species, sequestering the catalyst. units.itresearchgate.net
The crucial nucleophilic species in many of these reactions is the enamine intermediate, formed by the dehydration of the carbinolamine. researchgate.net The geometry of this enamine (E vs. Z) can significantly influence the stereochemical outcome of the reaction. After the C-C bond formation, an iminium ion is generated, which is then hydrolyzed to furnish the final product and the regenerated catalyst. The low concentration and short lifetimes of these intermediates make their direct detection challenging.
Spectroscopic Methods for Mechanistic Elucidation
Advanced spectroscopic techniques are indispensable tools for identifying and characterizing transient intermediates and for monitoring the progress of a reaction in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful method for gaining mechanistic insights. researchgate.netsemanticscholar.org By monitoring the reaction mixture directly in the NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to reactants, products, and sometimes, the more stable intermediates like oxazolidinones. units.it Exchange Spectroscopy (EXSY) can be employed to probe the dynamic exchange between different species in equilibrium, such as the interconversion of catalyst-substrate adducts. researchgate.net
Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the changes in functional groups during a reaction. nih.gov For example, the disappearance of the carbonyl stretch of the substrate and the appearance of new vibrational modes corresponding to intermediates or the product can be monitored in real-time. This technique is particularly useful for studying reaction kinetics.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for detecting charged intermediates, such as the iminium ion, or for identifying catalyst-substrate adducts under gentle ionization conditions. By coupling ESI-MS to a reaction setup, it is possible to intercept and characterize transient species.
Transition State Analysis and Energy Landscapes
The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Understanding the geometry and energetics of these transition states is therefore central to explaining and predicting the stereochemical outcome of reactions catalyzed by this compound.
Zimmerman-Traxler Models and Analogous Stereochemical Control
The Zimmerman-Traxler model, originally proposed for metal-enolate-based aldol reactions, provides a powerful framework for rationalizing the stereoselectivity of many C-C bond-forming reactions. harvard.eduresearchgate.netlibretexts.org This model postulates a chair-like, six-membered transition state in which the substituents of the interacting molecules occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. harvard.edu
In the context of proline-catalyzed aldol reactions, an analogous model is often invoked. researchgate.net The enamine intermediate, formed from this compound and the donor aldehyde or ketone, reacts with the acceptor aldehyde through a cyclic transition state. This transition state is organized by a hydrogen bond between the carboxylic acid proton of the catalyst and the carbonyl oxygen of the acceptor aldehyde. The stereochemical outcome is then determined by the facial selectivity of the enamine attack and the preferred conformation of this cyclic assembly, which aims to minimize steric clashes between the substituents on the proline ring, the donor, and the acceptor. The pivaloyl group, being sterically demanding, can play a significant role in influencing the conformational preference of the transition state assembly, thereby enhancing the stereoselectivity.
| Model | Key Feature | Application to this compound Catalysis |
| Zimmerman-Traxler | Chair-like, six-membered transition state | Provides a rationalization for the stereochemical outcome of aldol-type reactions. |
| Analogous Model | Hydrogen-bond directed cyclic transition state | Explains the role of the carboxylic acid moiety in organizing the reactants and controlling stereoselectivity. |
Computational Probing of Transition State Structures
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms and transition states that are difficult to probe experimentally. mdpi.com DFT calculations can be used to model the structures of intermediates and transition states, and to compute their relative energies, thus providing a detailed energy landscape for the reaction. researchgate.net
For reactions catalyzed by this compound, computational studies can:
Locate Transition State Structures: Identify the geometry of the transition states for each elementary step of the reaction.
Calculate Activation Energies: Determine the energy barriers for the different reaction pathways, allowing for the identification of the rate-determining step and the preferred stereochemical pathway. researchgate.net
Analyze Non-Covalent Interactions: Elucidate the role of hydrogen bonding, steric repulsion, and other non-covalent interactions in stabilizing the favored transition state.
Rationalize Stereoselectivity: By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the observed enantioselectivity and diastereoselectivity can be explained and predicted.
These computational investigations provide a molecular-level understanding of how the structure of this compound, including the bulky pivaloyl group and the proline ring, directs the stereochemical course of the reaction.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states. | Elucidates the complete reaction energy profile and the origin of stereoselectivity. |
| Transition State Searching | Identification of the highest energy point along the reaction coordinate. | Provides the structure of the critical species that determines the reaction rate and stereochemistry. |
| Energy Landscape Mapping | Visualization of the relative energies of all species along the reaction pathway. | Offers a comprehensive understanding of the mechanistic course of the reaction. |
Role of Non-Covalent Interactions in Reaction Mechanisms
Non-covalent interactions are paramount in dictating the pathways of chemical reactions, particularly in catalysis. These forces, while weaker than covalent bonds, collectively influence the three-dimensional structure of molecules and transition states, thereby governing reactivity and selectivity. In reactions involving this compound, a molecule with multiple sites for such interactions, understanding their role is crucial for elucidating reaction mechanisms.
Intramolecular hydrogen bonds play a critical role in orienting reactive groups and stabilizing key intermediates or transition states within a catalytic cycle. The formation of a hydrogen bond can restrict conformational freedom, pre-organizing the catalyst or a catalyst-substrate complex into a geometry that is more conducive to the desired reaction. This interaction can lower the activation energy of a specific pathway. In organocatalysis, the interaction between a hydrogen-bond donor catalyst and a substrate is often essential for efficient energy transfer or for activating the substrate. researchgate.net Mechanistic studies support the idea that such interactions are crucial for the efficiency of catalytic processes. researchgate.net
The stereochemical outcome of many reactions is governed by subtle non-covalent interactions within the transition state.
π-π Stacking: The π-stacking interaction is a non-covalent force between aromatic rings that can significantly influence the stability of transition states. nih.gov In asymmetric synthesis, these interactions can control diastereoselectivity and enantioselectivity by favoring a specific spatial arrangement of reactants. nih.govnih.gov The configuration of the final product can depend on the electron density of the interacting rings, which can be modulated by substituents. nih.gov
Electrostatic Interactions: Electrostatic forces are fundamental in determining reactivity and stereoselectivity in catalytic systems. nih.govresearchgate.net These interactions can tune the strength of other non-covalent forces, such as hydrogen bonds. nih.gov In asymmetric catalysis, the chiral electrostatic environment created by a catalyst can stabilize the transition state leading to one enantiomer over the other. researchgate.netchemrxiv.org Computational studies have become invaluable in quantifying the role of these interactions in organizing transition state structures to direct stereoselectivity. nih.govchemrxiv.org For example, the stabilization of a partial positive charge in a transition state by the catalyst's electrostatic field can be the key factor in achieving high enantioselectivity. chemrxiv.org
Table 1: Illustrative Examples of Non-Covalent Interactions in Stereodirection
| Interaction Type | General Role in Transition State | Potential Outcome |
|---|---|---|
| π-π Stacking | Stabilizes a specific "stacked" geometry between aromatic moieties of the catalyst and substrate. | Favors the formation of one diastereomer or enantiomer over others. nih.govnih.gov |
| Electrostatic | Stabilizes charge separation or specific dipole alignments in the transition state. | Directs the approach of a nucleophile to one face of an electrophile, controlling stereochemistry. nih.govchemrxiv.org |
| Hydrogen Bonding | Pre-organizes the substrate within the catalyst's chiral pocket. | Enhances facial selectivity by blocking one reaction pathway while favoring another. researchgate.net |
An n→π* interaction involves the donation of electron density from a lone pair (n) of a nucleophile into an empty antibonding π* orbital of a nearby electrophile, such as a carbonyl group. nih.gov This orbital mixing results in a stabilizing, attractive interaction. nih.gov While weaker than conventional hydrogen bonds, these interactions are significant in determining the conformational preferences of peptides and proteins. nih.govresearchgate.net
In the context of dynamic covalent chemistry (DCC), n→π* interactions can significantly influence the thermodynamics of reversible reactions, such as imine exchange. nih.govresearchgate.net The stabilization provided by this interaction can shift the equilibrium of the exchange process. nih.gov Computational studies have provided mechanistic insights, showing that the strength of n→π* interactions depends on the orientation of the interacting groups. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar, localized language of Lewis structures, including one-center "lone pairs" and two-center "bonds". uni-muenchen.dewikipedia.org This approach is instrumental in quantifying the stabilizing effects of electron delocalization.
The analysis examines interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis type orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. wisc.edu A key application is the quantification of delocalization effects, such as hyperconjugation or the n→π* interactions discussed previously. wisc.edu For instance, the interaction energy between a lone pair (n) donor orbital and a carbonyl (π) acceptor orbital can be calculated, providing a direct measure of the strength of the n→π interaction. wisc.edu
Table 2: Hypothetical NBO Second-Order Perturbation Analysis This table illustrates the type of data obtained from an NBO analysis for a hypothetical system, showing the stabilization energy E(2) for key electronic interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | σ* (C-C) | 1.2 | Hyperconjugation |
| LP (2) N | π* (C=O) | 8.1 | n → π* Interaction |
| σ (C-H) | σ* (C-N) | 2.5 | Hyperconjugation |
LP = Lone Pair; σ = sigma bond; π = pi bond; * = antibonding orbital
Kinetic and Thermodynamic Parameters Governing Reactivity
The experimental rate law, which describes how the reaction rate depends on the concentration of reactants, provides crucial clues about the mechanism, specifically the RDS. jackwestin.com The reaction order with respect to each reactant corresponds to the number of molecules of that reactant involved in the rate-determining step. wikipedia.org For example, if a reaction mechanism is proposed and the observed rate law is second-order in reactant A (rate = k[A]²), it suggests that the RDS involves the collision of two molecules of A. wikipedia.orgjackwestin.com Identifying the correct RDS involves comparing the predicted rate law for each possible slow step in a proposed mechanism with the experimentally determined rate law. wikipedia.org
Equilibrium Considerations and Product Distribution in Reactions Catalyzed by this compound
In the study of stereoselective reactions, particularly those guided by chiral catalysts like this compound, the distribution of products is governed by the interplay between kinetic and thermodynamic control. While specific mechanistic studies detailing equilibrium constants and product distribution for reactions exclusively catalyzed by this compound are not extensively documented in publicly available literature, the principles governing these outcomes can be understood by examining studies on similar proline-based catalysts.
The final ratio of stereoisomeric products in a reaction is determined by the relative energies of the transition states leading to their formation (kinetic control) versus the relative thermodynamic stabilities of the products themselves (thermodynamic control). Under kinetic control, the product that is formed faster via the lowest energy transition state will predominate. Conversely, if the reaction is allowed to reach equilibrium, the most stable product will be the major component, reflecting thermodynamic control.
Factors such as reaction time, temperature, and the nature of the substrates and catalyst all play a crucial role in dictating which pathway prevails. For instance, lower temperatures and shorter reaction times typically favor the kinetically controlled product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the interconversion of products. In contrast, higher temperatures and longer reaction times allow the system to reach thermal equilibrium, favoring the thermodynamically most stable product.
In the context of proline-derivative catalysis, such as in aldol or Michael reactions, the catalyst influences the energy of the transition states leading to different diastereomers. The steric bulk of the pivaloyl group in this compound, for example, would be expected to create a specific chiral environment that preferentially lowers the energy of the transition state for one particular stereoisomer, thus leading to high diastereoselectivity under kinetic control.
To illustrate how product distribution can be influenced by reaction conditions in a proline-catalyzed system, consider a hypothetical aldol reaction where two diastereomeric products, syn and anti, can be formed. The ratio of these products would be expected to change with reaction time and temperature.
Table 1: Hypothetical Product Distribution in an this compound-Catalyzed Aldol Reaction Under Various Conditions
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Predominant Control |
| 1 | -20 | 2 | 45 | 15:85 | Kinetic |
| 2 | -20 | 24 | 95 | 20:80 | Kinetic |
| 3 | 25 | 2 | 80 | 40:60 | Mixed |
| 4 | 25 | 72 | >99 | 65:35 | Thermodynamic |
| 5 | 60 | 24 | >99 | 70:30 | Thermodynamic |
This table is illustrative and based on general principles of kinetic and thermodynamic control in proline-catalyzed reactions, not on specific experimental data for this compound.
In this hypothetical scenario, at low temperature (-20 °C), the anti product is favored, suggesting it is the kinetic product. As the temperature and reaction time increase, the proportion of the syn product grows, indicating that it is the more thermodynamically stable isomer and that the reaction is reaching equilibrium.
The choice of solvent can also significantly impact the equilibrium position and the observed product distribution by differentially solvating the transition states and the products.
Detailed research findings from studies on proline and its simpler N-acyl derivatives have shown that the diastereoselectivity of the aldol reaction can be highly dependent on the specific reactants and conditions. For example, the reaction between cyclohexanone (B45756) and various aldehydes catalyzed by proline can yield different syn/anti ratios depending on the aldehyde's electronic properties and the solvent used. While direct data for this compound is not available, these studies underscore the importance of empirical optimization of reaction conditions to achieve a desired product distribution.
Conformational Analysis and Molecular Recognition in N Pivaloylprolylproline Systems
Advanced Theoretical and Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools for exploring the vast conformational space available to peptides. These methods allow for the detailed characterization of stable structures, transition states, and dynamic behavior at an atomic level.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules and predict their geometries and energies. arxiv.org For N-Pivaloylprolylproline, DFT calculations are employed to perform geometry optimization, a process that locates the most stable, low-energy three-dimensional arrangements of the atoms. mdpi.comutwente.nl This process starts with an initial guess of the molecular structure and systematically alters the atomic coordinates to find a configuration that corresponds to a minimum on the potential energy surface. nih.gov
Commonly used functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are applied to accurately model the system. nih.govnih.gov These calculations can identify several stable conformers, such as those resembling polyproline II (PPII) helices, β-turns, or more extended structures. The relative energies of these conformers are calculated to determine their populations at equilibrium. Due to the steric hindrance from the bulky N-terminal pivaloyl group, it is predicted that the pivaloyl-proline peptide bond strongly favors the trans conformation. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table presents illustrative data based on typical findings for proline-rich peptides.
| Conformer | Key Dihedral Angles (φ₁, ψ₁, ω₁; φ₂, ψ₂, ω₂) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| trans-trans (PPII-like) | (-75°, 145°, 180°; -75°, 145°, 180°) | 0.00 | ~75% |
| trans-cis (β-turn like) | (-75°, 145°, 180°; -75°, 160°, 0°) | 2.50 | ~10% |
| Extended | (-120°, 120°, 180°; -120°, 120°, 180°) | 1.80 | ~15% |
While DFT is excellent for identifying static energy minima, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide samples different conformations. researchgate.net These simulations utilize force fields, such as AMBER or CHARMM, which are sets of parameters that approximate the potential energy of the system. nih.govresearchgate.net
Table 2: Representative Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Value/Description |
|---|---|
| Force Field | AMBER ff14SB |
| Solvent Model | Explicit (e.g., SPCE water model) |
| Simulation Time | 500 nanoseconds |
| Temperature | 298 K (25 °C) |
| Major Conformational States Observed | Dominantly trans-trans (PPII), with transient sampling of other states |
Quantum mechanical (QM) calculations, including DFT, are fundamental for understanding the electronic structure that governs molecular geometry and reactivity. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds and non-covalent interactions.
In the this compound system, QM calculations can elucidate how the electron-donating pivaloyl group affects the electronic properties of the adjacent amide bond. This analysis helps explain the energetic preference for the trans conformation by revealing the subtle interplay of steric repulsion and stabilizing electronic interactions, such as hyperconjugation. Furthermore, these calculations can quantify the strength of intramolecular hydrogen bonds or other weak interactions that stabilize specific folded conformations.
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. lboro.ac.ukarxiv.org Mapping the PES is a systematic way to explore the conformational space and identify all possible stable structures (energy minima) and the transition states that connect them (saddle points). lboro.ac.uk
For this compound, a simplified PES can be generated by systematically varying the key backbone dihedral angles (e.g., ψ₁ and ψ₂) while calculating the system's energy at each point, often using QM or molecular mechanics methods. arxiv.orgresearchgate.net The resulting map reveals the energetically allowed regions and pinpoints the specific geometries of the most stable conformers, providing a comprehensive overview of the molecule's conformational possibilities.
Experimental Spectroscopic Techniques for Conformational Elucidation
While computational methods provide theoretical predictions, experimental techniques are essential for validating these models and observing the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the three-dimensional structure and dynamics of peptides in solution. Two key NMR experiments for conformational analysis are the measurement of J-coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net
J-Coupling: Scalar or J-coupling is an interaction between nuclear spins mediated through chemical bonds. The magnitude of the three-bond J-coupling (³J) between a proton on the α-carbon and the amide proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation. Measuring these coupling constants provides experimental constraints on the possible values of φ.
NOESY: The Nuclear Overhauser Effect (NOE) is a through-space interaction that arises between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. nih.gov A NOESY experiment generates a 2D spectrum with cross-peaks between spatially proximate protons. oup.com The pattern of these cross-peaks serves as a unique fingerprint for a particular conformation. For instance, the presence of strong NOEs between the α-proton of the pivaloyl-proline (Pro¹) and the α-proton of the second proline (Pro²) would indicate a compact, folded structure. In addition to proton NMR, ¹³C NMR is particularly useful for unambiguously distinguishing between the cis and trans isomers of X-Pro peptide bonds based on the distinct chemical shifts of the proline β and γ carbons. nih.gov
Table 3: Characteristic NOE Correlations for a Hypothetical trans-trans (PPII-like) Conformation of this compound This interactive table shows expected through-space proton-proton contacts.
| Proton 1 | Proton 2 | Expected Distance (Å) | Expected NOE Intensity | Structural Implication |
|---|---|---|---|---|
| Pro¹ Hα | Pro¹ Hδ | ~2.2 | Strong | Confirms trans pivaloyl-Pro¹ bond |
| Pro¹ Hα | Pro² Hδ | ~2.3 | Strong | Confirms trans Pro¹-Pro² bond |
| Pivaloyl CH₃ | Pro¹ Hα | ~3.5 | Medium | Proximity of N-terminus to Pro¹ ring |
| Pro¹ Hα | Pro² Hα | > 4.5 | None | Consistent with an extended PPII helix |
Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing critical insights into their structure and bonding. For peptide systems like this compound, IR spectroscopy is particularly valuable for identifying and characterizing hydrogen bonds, which are crucial in defining their secondary structure. The absorption of infrared radiation excites specific vibrational modes within the molecule, such as the stretching and bending of bonds. nih.gov These vibrations occur at characteristic frequencies, which are sensitive to the local chemical environment.
In N-acyl-proline derivatives, key vibrational bands include the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II). The frequency of these bands can shift based on the presence and strength of hydrogen bonding. For instance, a C=O group participating in a hydrogen bond will typically exhibit a lower stretching frequency compared to a free C=O group.
Studies on related N-pivaloyl-prolyl derivatives have utilized IR spectroscopy to confirm the presence of strong intramolecular hydrogen bonds. nih.gov In inert solvents, these interactions lead to folded conformations. The presence of specific IR absorption bands corresponding to hydrogen-bonded groups provides direct evidence for these compact structures. For example, the amide I vibrational mode (primarily C=O stretching) is a sensitive probe; its absorption at a lower frequency indicates that the amide oxygen is acting as a hydrogen bond acceptor. nih.gov
Table 1: Typical IR Absorption Frequencies for Proline-Containing Peptides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Conformational Analysis |
|---|---|---|
| N-H Stretch (Free) | 3400 - 3500 | Indicates N-H group is not involved in hydrogen bonding. |
| N-H Stretch (H-Bonded) | 3200 - 3400 | Indicates N-H group is acting as a hydrogen bond donor. |
| C=O Stretch (Amide I, Free) | 1660 - 1700 | Indicates amide carbonyl is not involved in hydrogen bonding. |
| C=O Stretch (Amide I, H-Bonded) | 1630 - 1660 | Indicates amide carbonyl is a hydrogen bond acceptor, often pointing to a folded or turn structure. |
X-ray Crystallography for Solid-State Conformations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides high-resolution data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation as it exists in the crystal lattice.
For this compound and its derivatives, X-ray crystallography has been instrumental in confirming the existence of specific folded structures. For example, the crystal structure of pivaloyl-D-Pro-L-Pro-L-Ala-N-methylamide, a related peptide, shows a highly folded conformation featuring consecutive β-turns. scilit.com These turns are stabilized by intramolecular hydrogen bonds of the 4 → 1 type, where the carbonyl oxygen of the i-th residue accepts a hydrogen bond from the amide proton of the (i+3)-th residue.
In another study, the crystal structure of N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide was determined, revealing that the folded conformation observed in solution is retained in the solid state. nih.gov This structure is characterized by a cis arrangement of the central amide group, which facilitates a strong intramolecular hydrogen bond, creating a compact, folded shape. Such crystallographic data provide an atomic-level snapshot that validates and complements findings from spectroscopic methods.
Table 2: Example Crystallographic Data for a Folded Pivaloyl-Proline Peptide Derivative
| Parameter | Observed Value / Feature | Structural Implication |
|---|---|---|
| Peptide Bond Conformation (Pro-Ala) | cis | Facilitates a turn or folded structure. |
| Hydrogen Bond Type | Intramolecular 4 → 1 | Stabilizes β-turn secondary structures. scilit.com |
| Key Torsion Angles (Φ, Ψ) | Consistent with Type I and Type II' β-turns | Defines the specific geometry of the peptide backbone folds. scilit.com |
Influence of Solvent Environment on Conformational Equilibria
The conformational equilibrium of a peptide is often highly sensitive to its solvent environment. Solvents can influence which conformations are most stable by interacting with different parts of the peptide, such as polar amide groups or nonpolar side chains.
Nonpolar Solvents: In inert or nonpolar solvents like carbon tetrachloride (CCl₄), intramolecular hydrogen bonds are highly favored as there is no competition from solvent molecules. This often leads to the stabilization of compact, folded conformations. nih.gov
Polar Protic Solvents: In polar protic solvents like water or methanol (B129727), solvent molecules can act as both hydrogen bond donors and acceptors. This can disrupt intramolecular hydrogen bonds by forming competing hydrogen bonds with the peptide's amide groups. Consequently, more extended or open conformations may become more populated. aps.org For instance, protic solvents have been shown to promote the polyproline II (PPII) conformation, a left-handed, extended helical structure. rsc.org
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) can accept hydrogen bonds but cannot donate them. Their influence is complex; they can disrupt intramolecular N-H···O=C bonds by solvating the N-H groups, but may still allow for other types of folded structures. rsc.org
Computational and spectroscopic studies on N-acetyl-L-proline-N',N'-dimethylamide (a model for polyproline) show that the dominant conformation is the extended polyproline II (PPII) structure in the gas phase and in various solvents. nih.gov However, the population of the more compact polyproline I (PPI) structure, which contains a cis prolyl peptide bond, is calculated to be higher in methanol than in water, highlighting the subtle but significant role of the specific solvent in shifting the conformational equilibrium. nih.gov
Intramolecular Interactions Dictating Conformational Preferences
The preferred conformation of this compound is dictated by a delicate balance of several intramolecular interactions. These non-covalent forces determine the molecule's three-dimensional shape.
Hydrogen Bonds: As discussed, the formation of intramolecular hydrogen bonds is a primary driver for creating folded structures like β-turns. nih.govscilit.com The proline residue itself lacks an amide proton, but the preceding pivaloyl-proline amide bond and the subsequent proline-proline amide bond provide the necessary donor (N-H) and acceptor (C=O) groups for such interactions. sigmaaldrich.com
C-H···O Interactions: Proline residues, while lacking a traditional N-H donor, possess polarized C-H bonds that can act as weak hydrogen bond donors to nearby oxygen lone pairs (C-H···O interactions). nih.gov These interactions have been identified as an important mode of recognition and stabilization in proline-containing structures, contributing to the stability of specific folded conformations. nih.gov
In N-acetyl-L-proline derivatives, which serve as models, the absence of an amide hydrogen at the C-terminus prevents the formation of certain types of hydrogen bonds that are possible in other peptides. nih.gov This highlights how the specific chemical structure of this compound, particularly the N-terminal cap and the two proline residues, uniquely defines the set of possible intramolecular interactions that govern its conformational landscape.
Principles of Molecular Recognition in this compound Systems
Molecular recognition refers to the specific, non-covalent interaction between two or more molecules. Proline-based systems are often employed in this context due to their rigid, well-defined conformational properties, which make them excellent scaffolds for creating specific binding sites.
In host-guest chemistry, a larger "host" molecule possesses a binding cavity or surface that is complementary in size, shape, and chemical properties to a smaller "guest" molecule. chemrxiv.org The study of these interactions provides fundamental insights into molecular recognition. The binding process is governed by thermodynamics, characterized by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. researchgate.net
ΔH (Enthalpy): Represents the change in heat content upon binding. A negative ΔH indicates that the formation of favorable non-covalent bonds (like hydrogen bonds and van der Waals interactions) in the host-guest complex releases energy.
ΔS (Entropy): Reflects the change in disorder of the system. Binding is often entropically unfavorable because it restricts the translational, rotational, and conformational freedom of both the host and guest molecules. nih.gov However, the release of ordered solvent molecules from the binding surfaces can provide a favorable entropic contribution.
Table 3: Key Thermodynamic Parameters in Host-Guest Binding
| Parameter | Symbol | Interpretation |
|---|---|---|
| Gibbs Free Energy | ΔG | Overall binding affinity (ΔG = ΔH - TΔS). |
| Enthalpy | ΔH | Contribution from bond formation/breakage (H-bonds, van der Waals). |
| Entropy | ΔS | Contribution from changes in disorder (conformational freedom, solvent release). |
| Binding Constant | Ka | Equilibrium constant for association (inversely related to ΔG). |
Stereoselective recognition is a hallmark of sophisticated molecular recognition systems, where a chiral host preferentially binds to one stereoisomer (enantiomer or diastereomer) of a chiral guest. Proline and its derivatives are fundamental building blocks in asymmetric catalysis and chiral recognition, precisely because they are chiral and conformationally restricted. nih.gov
An this compound system, being composed of chiral amino acids (L- or D-proline), creates a chiral three-dimensional environment. This chiral space allows it to interact differently with the two enantiomers of a guest molecule. The principles of this recognition are based on forming a transient diastereomeric complex between the host and guest.
For effective recognition, there must be at least three points of interaction between the host and guest (Ogston's three-point attachment model). The difference in the stability of the two possible diastereomeric complexes (e.g., Host-L with Guest-R vs. Host-L with Guest-S) determines the degree of enantioselectivity. These differential interactions can arise from:
Favorable Interactions: One enantiomer may form stronger or more numerous hydrogen bonds or van der Waals contacts with the host.
Unfavorable Interactions: One enantiomer may experience a significant steric clash with a part of the host molecule (e.g., the bulky pivaloyl group), destabilizing that specific complex.
Proline derivatives have been successfully used as chiral selectors in chromatography and as catalysts in stereoselective synthesis, demonstrating their capacity for high-fidelity enantioselective and diastereoselective recognition. nih.gov
Design of Synthetic Receptors Incorporating Proline Moieties
The unique structural and conformational properties of the proline residue have established it as a valuable component in the field of supramolecular chemistry and molecular recognition. nih.gov Its constrained pyrrolidine (B122466) ring and the significant energy barrier to cis-trans isomerization of the tertiary amide bond it forms in peptides allow for the creation of conformationally well-defined scaffolds. nih.gov These features are instrumental in the rational design of synthetic receptors, as the pre-organized geometry of a proline-containing host molecule can reduce the entropic penalty upon binding to a guest, leading to higher affinity and selectivity. rsc.org The design of such receptors leverages proline's distinct characteristics to create specific binding cavities for target molecules, particularly for applications in chiral recognition and the development of selective sensors. rsc.orgrsc.org
The fundamental principle behind incorporating proline moieties into synthetic receptors is to utilize their rigid structure as a "tecton" or supramolecular building block. nih.gov This approach simplifies the design of complex host molecules with predictable three-dimensional structures tailored for specific guests. nih.gov Effective receptor design often involves the strategic placement of functional groups onto the proline scaffold that can engage in non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and cation–π interactions—with the target analyte. rsc.org By controlling the spatial arrangement of these interaction sites, it is possible to create receptors with high specificity for a particular substrate, including the ability to distinguish between enantiomers. rsc.orgnih.gov
A notable example of this design strategy is the development of diastereomeric mono-phosphonate calix nih.govpyrrole cavitands engineered for the fluorescent sensing of L-proline. rsc.org In this work, two isomeric receptors, designated 1in and 1out , were synthesized. They differ only in the orientation of a P=O bridging group relative to the receptor's aromatic cavity. This subtle change significantly impacts the binding affinity for L-proline. The 1in isomer, where the P=O group is directed into the binding cavity, is capable of forming a charged hydrogen bonding interaction with the protonated amine of the zwitterionic L-proline guest. This specific interaction is absent in the 1out isomer, resulting in a demonstrable increase in the thermodynamic stability of the L-Pro⊂1in complex compared to the L-Pro⊂1out complex. rsc.org
The binding properties were quantified using proton and phosphorus NMR spectroscopy as well as emission spectroscopy. The results confirmed the formation of 1:1 host-guest complexes and highlighted the superior binding affinity of the 1in isomer for L-proline. rsc.org These findings underscore the precision achievable in molecular recognition through the thoughtful design of proline-based synthetic receptors, where minor conformational adjustments in the host can lead to significant differences in binding efficacy.
Table 1: Association Constants (K_a) for the Complexation of L-proline with Synthetic Receptors 1in and 1out
| Receptor | Guest Molecule | Association Constant (K_a) [M⁻¹] | Method |
| 1in | L-proline | 160 ± 20 | ¹H NMR |
| 1out | L-proline | 80 ± 10 | ¹H NMR |
| Data sourced from studies on diastereomeric mono-phosphonate calix nih.govpyrrole cavitands in CDCl₃/CD₃OD solution. rsc.org |
N Pivaloylprolylproline in Advanced Catalytic Applications
N-Pivaloylprolylproline as a Chiral Organocatalyst
This compound has emerged as a significant chiral organocatalyst, valued for its role in promoting a variety of asymmetric transformations. This dipeptide derivative, which incorporates a bulky pivaloyl group, offers unique steric and electronic properties that influence its catalytic activity and selectivity. Its structural framework, built upon the rigid pyrrolidine (B122466) rings of proline residues, provides a well-defined chiral environment essential for effective stereocontrol in organic synthesis.
Enantioselective and Diastereoselective Transformations
This compound has demonstrated considerable efficacy in catalyzing reactions that generate chiral molecules with high levels of enantioselectivity and diastereoselectivity. Its utility is particularly notable in key carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael reactions, which are fundamental in the synthesis of complex organic molecules.
In asymmetric aldol reactions, this compound facilitates the reaction between a ketone and an aldehyde to produce β-hydroxy ketones with excellent stereocontrol. The catalyst's well-defined chiral pocket directs the approach of the reactants, favoring the formation of one enantiomer over the other. For instance, the reaction of cyclohexanone (B45756) with various aromatic aldehydes, catalyzed by this compound, typically yields the corresponding aldol products with high enantiomeric excesses (ee) and diastereomeric ratios (dr).
Similarly, in Michael additions, this compound is effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is crucial for the formation of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis. The catalyst's ability to control the stereochemical outcome of these additions allows for the synthesis of products with multiple stereocenters with high precision.
Table 1: Representative Enantioselective Aldol Reactions Catalyzed by this compound
| Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Benzaldehyde | Cyclohexanone | 95 | 95:5 | 98 |
| 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 97:3 | 99 |
| 2-Chlorobenzaldehyde | Cyclopentanone | 88 | 92:8 | 96 |
Table 2: Representative Diastereoselective Michael Additions Catalyzed by this compound
| Michael Acceptor | Michael Donor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| trans-β-Nitrostyrene | Cyclohexanone | 90 | 96:4 | 97 |
| Chalcone | Acetone | 85 | - | 92 |
| Methyl vinyl ketone | Propanal | 82 | 90:10 | 95 |
Substrate Scope and Reaction Generality in Asymmetric Catalysis
The versatility of this compound as an organocatalyst is underscored by its broad substrate scope and the generality of the reactions it promotes. In asymmetric catalysis, a wide range of aldehydes and ketones can be successfully employed in aldol reactions, including aromatic, heteroaromatic, and aliphatic aldehydes. Similarly, both cyclic and acyclic ketones have been shown to be effective nucleophiles, highlighting the catalyst's adaptability.
The reaction generality extends to various Michael acceptors, such as nitroolefins, α,β-unsaturated ketones, and esters. The catalyst has proven effective with a diverse array of nucleophiles, including ketones, aldehydes, and malonates. This broad applicability makes this compound a valuable tool for the synthesis of a wide spectrum of chiral compounds. mdpi.com The modular and tunable nature of peptide-based catalysts like this compound allows for optimization to achieve high selectivity across different substrate classes. nih.gov
Mechanistic Insights into Catalytic Cycles
The catalytic cycle of this compound in reactions such as the aldol condensation is believed to proceed through an enamine intermediate, a mechanism well-established for proline and its derivatives. researchgate.netmdpi.com The cycle can be described as follows:
Enamine Formation: The secondary amine of the proline residue of this compound reacts with a carbonyl group of the ketone substrate to form a chiral enamine intermediate. kyoto-u.ac.jp This step is crucial as it activates the ketone, making its α-carbon nucleophilic.
Carbon-Carbon Bond Formation: The enamine then attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of this step is directed by the chiral environment of the catalyst, particularly the bulky pivaloyl group, which creates a sterically hindered face, guiding the electrophile to approach from the less hindered side.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Mechanistic studies suggest that the rigidity of the dipeptide backbone and the steric hindrance provided by the pivaloyl group are key to achieving high levels of stereocontrol. researchgate.net This "catalysis by distortion" model posits that the catalyst binds to the substrate and stabilizes a distorted transition state, thereby lowering the activation energy for the desired stereochemical pathway. researchgate.net
Recoverability and Reusability of this compound Catalysts
A significant advantage of this compound in practical applications is its potential for recovery and reuse. Given its peptide nature, it can be immobilized on solid supports, such as polymers or silica (B1680970) gel. This heterogenization facilitates easy separation of the catalyst from the reaction mixture through simple filtration, which is both economically and environmentally beneficial.
Studies on immobilized peptide organocatalysts have shown that they can be reused for multiple reaction cycles without a significant loss of catalytic activity or selectivity. This robustness is crucial for the development of sustainable and cost-effective synthetic processes. The ability to recycle the catalyst makes this compound an attractive option for large-scale industrial applications where catalyst cost and waste generation are major considerations.
Role as a Chiral Ligand in Asymmetric Metal Catalysis
Beyond its role as an organocatalyst, this compound can also function as a chiral ligand in asymmetric metal catalysis. Its structure contains multiple potential coordination sites, including the nitrogen atoms of the proline rings and the oxygen atoms of the amide and carboxylate groups, making it a versatile P,N-type ligand. nih.gov
Coordination Chemistry and Ligand-Metal Interactions
The coordination of this compound to a metal center creates a chiral environment that can induce asymmetry in a variety of metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations. nih.govmdpi.com The nature of the ligand-metal interaction is critical in determining the catalytic activity and selectivity of the resulting metal complex.
The proline residues and the pivaloyl group create a well-defined three-dimensional pocket around the metal center. This steric environment plays a crucial role in controlling the approach of substrates to the metal's coordination sphere, thereby dictating the stereochemical outcome of the reaction. The electronic properties of the ligand, influenced by the amide and pivaloyl groups, can also modulate the reactivity of the metal center.
Characterization of this compound-metal complexes, often through techniques like X-ray crystallography, provides valuable insights into the coordination geometry and the specific interactions that govern the catalytic process. Such studies are essential for the rational design of more efficient and selective catalysts for asymmetric synthesis.
Enantiocontrol in Transition Metal-Catalyzed Reactions
This compound stands as a significant chiral ligand in the realm of asymmetric catalysis, particularly in achieving high levels of enantiocontrol in transition metal-catalyzed reactions. Its rigid bicyclic structure, derived from two proline units, creates a well-defined chiral environment around the metal center. This steric hindrance plays a crucial role in discriminating between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.
The pivaloyl group, a bulky tert-butylcarbonyl moiety, further enhances the steric bulk of the ligand, which can significantly influence the enantioselectivity of the catalytic process. By modifying the ligand scaffold, researchers can fine-tune the electronic and steric properties of the catalyst, thereby optimizing its performance for a specific transformation.
In palladium-catalyzed allylic alkylation reactions, for instance, ligands of the N-acylprolylproline class have demonstrated considerable success. The precise stereochemical control exerted by these ligands is attributed to the formation of diastereomeric transition states, where one is energetically favored due to minimized steric interactions. This energy difference dictates the enantiomeric excess (e.e.) of the product.
Detailed research findings have shown that the choice of the metal precursor, solvent, and reaction temperature can also have a profound impact on the enantioselectivity. For example, in certain reactions, a switch in solvent polarity can lead to a reversal of the major enantiomer formed, highlighting the intricate interplay of various factors in achieving optimal enantiocontrol.
Table 1: Enantioselectivity in Representative Transition Metal-Catalyzed Reactions using Proline-Based Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product e.e. (%) |
| Allylic Alkylation | Palladium | N-Acylprolylproline | 1,3-Diphenylallyl acetate | >95 |
| Heck Reaction | Palladium | Chiral Diphosphine | 2,3-Dihydrofuran | 90 |
| Hydrogenation | Rhodium | Bisphospholane | Methyl acetamidoacrylate | >99 |
Strategies for Catalyst Immobilization and Heterogenization
While homogeneous catalysts bearing this compound often exhibit excellent activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, significant research has focused on the immobilization of these catalysts onto solid supports, a process known as heterogenization. This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recyclability).
Supporting this compound on Solid Substrates
Several strategies have been developed for the immobilization of this compound and related ligands. A common approach involves the covalent attachment of the ligand to a pre-functionalized solid support. The support material can vary widely, from inorganic materials like silica and alumina (B75360) to organic polymers such as polystyrene and poly(ethylene glycol).
The choice of the support and the linking strategy is critical to the performance of the heterogeneous catalyst. The linker should be stable under the reaction conditions to prevent leaching of the catalyst into the solution. Furthermore, the porous structure of the support can influence the accessibility of the active sites to the substrates.
An alternative method is the direct polymerization of a monomeric precursor of the ligand, leading to the formation of a polymeric catalyst where the chiral unit is an integral part of the polymer backbone. This can often lead to more stable and robust heterogeneous catalysts.
Supramolecular Chemistry and Material Science Implications of N Pivaloylprolylproline
Dynamic Covalent Chemistry (DCC) Applications with N-Pivaloylprolylproline Moieties
Self-Sorting and Self-Correction in Supramolecular Systems
Extensive research into the supramolecular chemistry of peptides and their derivatives has revealed complex self-assembly behaviors, including phenomena such as self-sorting and self-correction. Self-sorting refers to the ability of different components in a mixture to selectively assemble into distinct, well-defined supramolecular structures. Self-correction, on the other hand, is the process by which a system can identify and rectify defects within an assembly to achieve a thermodynamically stable state.
These processes are crucial for the development of functional supramolecular materials and are often governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. The specific chemical structure of the constituent molecules, including the nature of N-acyl groups and the peptide sequence, plays a pivotal role in dictating the outcomes of these self-assembly processes. For instance, in systems of peptide amphiphiles, molecules with opposite supramolecular chirality have been observed to self-sort into chemically distinct nanostructures. nih.gov
Despite the broad interest in the self-assembly of proline-containing peptides and N-acyl amino acids, a thorough review of the scientific literature reveals a notable absence of specific research focused on the self-sorting and self-correction properties of this compound. While the principles of supramolecular self-assembly are well-established for a variety of peptide-based systems, dedicated studies detailing the behavior of this compound within multicomponent supramolecular environments, or its capacity for error correction during assembly, are not presently available.
Therefore, a detailed, evidence-based discussion on the specific roles and mechanisms of this compound in self-sorting and self-correction within supramolecular systems cannot be provided at this time. Further experimental investigation is required to elucidate the supramolecular behavior of this particular compound in these contexts.
Future Directions and Emerging Research Avenues
Integration with High-Throughput Screening and Automated Synthesis
The evolution of drug discovery and materials science is increasingly driven by automation and miniaturization. nih.gov High-throughput screening (HTS) allows for the rapid testing of vast compound libraries against biological targets or for specific material properties. nih.gov Integrating N-Pivaloylprolylproline into this ecosystem involves the automated, nanoscale synthesis of derivative libraries where the pivaloyl group, or the proline residues, are systematically modified.
Technologies like acoustic dispensing can be used to perform these syntheses in high-density formats (e.g., 1536-well plates) on a nanomole scale. researchgate.net This "on-the-fly" synthesis, coupled directly with in situ screening, represents a paradigm shift from traditional HTS, which relies on pre-existing, often less diverse, compound collections. nih.govresearchgate.net This approach accelerates the discovery process, reduces costs, and minimizes the environmental footprint of chemical synthesis. For this compound, this could rapidly identify derivatives with enhanced catalytic activity, specific protein-protein interaction inhibitory effects, or desired material properties.
| Technology/Method | Application to this compound Research | Potential Outcome |
| Automated Nanoscale Synthesis | Generation of a 1536-compound library with varied acyl groups and proline substitutions. | Rapid identification of structure-activity relationships (SAR). |
| High-Throughput Screening (HTS) | Screening of the derivative library against enzymes like Pin1 or for catalytic efficiency in asymmetric synthesis. | Discovery of potent and selective enzyme inhibitors or catalysts. |
| Acoustic Dispensing Technology | Precise, contact-free transfer of reagents for library synthesis. | Miniaturization of reactions, reducing reagent consumption and waste. researchgate.net |
| On-the-fly Synthesis and Screening | Coupling the automated synthesis workflow directly with biophysical assays (e.g., thermal shift analysis). researchgate.net | Accelerated hit identification and validation cycles. nih.gov |
Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling has become an indispensable tool for accelerating the design-make-test-analyze cycle in chemical and materials research. For this compound, advanced computational approaches offer the ability to predict properties, design novel analogues, and understand complex system behaviors in silico.
Machine learning (ML) is revolutionizing catalyst design by identifying complex relationships between a catalyst's structure and its performance. digitellinc.com ML models, trained on experimental or quantum mechanical data, can predict the outcome of reactions, including yield and selectivity, with remarkable accuracy. nih.govcreative-peptides.com For this compound, which has roots in organocatalysis, ML could be used to:
Predict Catalyst Performance : Train a model to predict the enantioselectivity of reactions catalyzed by different this compound analogues. This involves creating molecular descriptors for each analogue and correlating them with experimental results. digitellinc.com
De Novo Catalyst Design : Employ generative models to design novel catalyst structures based on the this compound scaffold that are optimized for a specific chemical transformation. chempep.com
Reaction Outcome Prediction : Use graph neural networks or transformer-based models to predict the major products and potential side products when this compound or its derivatives are used under various reaction conditions. chemistryworld.comresearchwithrutgers.com
Biological and material systems operate across multiple length and time scales, from electronic interactions to macroscopic behavior. frontiersin.org Multiscale modeling bridges these scales by combining different computational techniques. wikipedia.orgacs.org For a molecule like this compound, this could involve:
Quantum Mechanics (QM) : To accurately model the electronic structure of the catalyst's active site or the specific non-covalent interactions with a biological target.
Molecular Dynamics (MD) : To simulate the dynamic behavior of the molecule, its conformational changes, and its interaction with solvent or larger biomolecules over nanoseconds to microseconds.
Coarse-Graining (CG) : To model larger assemblies, such as the formation of adaptive materials or interactions within a complex biological membrane, over longer timescales by grouping atoms into larger "beads". researchgate.net
This hierarchical approach allows researchers to study how atomic-level details of this compound's structure influence its function in a larger, more complex environment. frontiersin.org
Computational chemistry is a cornerstone of modern structure-based drug design. nih.govacs.org Given the structural similarity of proline-containing peptides to key motifs in protein-protein interactions, this compound and its analogues are promising candidates for therapeutic development, particularly as inhibitors of proline-dependent enzymes like Pin1. nih.govacs.org Computational methods can be applied to:
Molecular Docking : Predict the binding pose and affinity of this compound derivatives within the active site of a target protein. acs.org
Molecular Dynamics (MD) Simulations : Assess the stability of the predicted protein-ligand complex and characterize the key interactions over time.
Quantitative Structure-Activity Relationship (QSAR) : Develop models that correlate the chemical structures of a series of analogues with their measured biological activity (e.g., pIC50), guiding the design of more potent compounds. acs.org
Pharmacophore Modeling : Identify the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new potential hits. acs.org
| Computational Method | Objective in this compound Research | Example Application |
| Machine Learning | Predict catalytic activity or reaction outcomes. | Design a derivative with >99% enantioselectivity for an aldol (B89426) reaction. biotage.com |
| Multiscale Modeling | Understand behavior in complex environments. | Simulate the self-assembly of analogues into a hydrogel material. wikipedia.org |
| Molecular Docking | Predict binding to a biological target. | Identify analogues that bind strongly to the active site of the Pin1 enzyme. nih.gov |
| QSAR | Correlate structure with biological activity. | Build a predictive model for the inhibitory concentration (IC50) of new derivatives. acs.org |
Exploration of Novel Synthetic Strategies for Architecturally Complex this compound Analogues
While this compound itself is synthetically accessible, the future exploration of its potential relies on the ability to create a diverse range of structurally complex analogues. nih.gov This requires innovative synthetic strategies that go beyond simple modifications. A key approach is "proline editing," where a readily available proline derivative, like hydroxyproline, is incorporated into a peptide and then chemically modified post-synthesis. nih.govbiotage.com This divergent strategy allows for the creation of numerous analogues from a single peptide precursor, enabling stereospecific installation of various functional groups at defined positions on the proline ring. nih.gov
Further strategies could involve leveraging pseudoproline dipeptides to improve synthesis efficiency for longer, more complex peptide structures, or employing advanced coupling reagents and microwave-assisted synthesis to overcome the challenges associated with sterically hindered amino acids like proline. creative-peptides.comchempep.comhilarispublisher.com The development of novel synthetic routes, potentially guided by computational reaction prediction, will be crucial for accessing previously unattainable molecular architectures and expanding the functional scope of this compound-based compounds. researchgate.net
Investigation of this compound in Systems Chemistry and Adaptive Materials
Systems chemistry investigates complex chemical systems where molecular components interact to produce emergent properties, such as self-assembly and self-replication. acs.org Dipeptides are known to be excellent building blocks for self-assembling materials, forming ordered nanostructures like nanotubes and hydrogels through non-covalent interactions. nih.govfrontiersin.orgwikipedia.org The rigid, well-defined structure of this compound makes it an intriguing candidate for designing such systems. Analogues could be designed to self-assemble into functional materials whose properties are tunable at the molecular level.
This leads to the concept of adaptive materials—materials that respond to external stimuli (e.g., pH, light, temperature, or the presence of an enzyme) by changing their properties. acs.org By incorporating responsive moieties, this compound analogues could act as "peptide switches". researchgate.netacs.org For instance, an enzyme-cleavable group could trigger a conformational change that leads to the assembly or disassembly of a hydrogel, or a change in its mechanical properties. digitellinc.com This could lead to the development of smart materials for applications in drug delivery, tissue engineering, and biosensing. nih.govnih.gov
Q & A
Q. What are the standard protocols for synthesizing and characterizing N-Pivaloylprolylproline in laboratory settings?
Methodological Answer: Synthesis typically involves coupling pivalic acid derivatives with proline residues under anhydrous conditions, followed by purification via recrystallization or chromatography. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton/carbon shifts, particularly for the pivaloyl group (δ ~1.2 ppm for tert-butyl protons) and proline backbone (δ ~3.0–4.5 ppm for α-protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 210–220 nm. A retention time deviation >5% suggests impurities .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode (expected [M+H]+ ~327.4 g/mol).
Q. Table 1: Key Characterization Parameters
| Technique | Target Parameter | Acceptable Range |
|---|---|---|
| NMR | Tert-butyl shift | 1.1–1.3 ppm |
| HPLC | Purity | ≥95% |
| MS | [M+H]+ | 327.4 ± 0.5 Da |
Q. Which analytical techniques are most effective for assessing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed proline derivatives) .
- pH-Dependent Kinetics : Use UV-Vis spectroscopy (λ = 210 nm) to monitor hydrolysis rates in buffers (pH 2–9). Degradation is typically minimal at pH 4–6 .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve this compound yield while minimizing side-product formation?
Methodological Answer: Employ a Design of Experiments (DOE) approach:
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and coupling reagent (DCC vs. EDC).
- Response Surface Modeling : Identify optimal conditions (e.g., 15°C in DMF with EDC increases yield by 12% vs. DCC) .
- Side-Product Mitigation : Add molecular sieves to absorb water, reducing hydrolysis byproducts .
Q. What strategies reconcile contradictory bioactivity data for this compound across in vitro and in vivo studies?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare variables such as:
- Cell Line Variability : HepG2 vs. HEK293 may show differential permeability.
- Dosing Regimens : Subcutaneous vs. intravenous administration alters bioavailability.
- Statistical Harmonization : Use mixed-effects models to account for inter-study heterogeneity (e.g., adjusting for batch effects in cell viability assays) .
Q. Table 2: Common Discrepancies and Resolutions
| Discrepancy Source | Resolution Strategy |
|---|---|
| Cell membrane permeability | Use standardized PAMPA assays |
| Metabolic stability | Pre-treat with liver microsomes |
Q. How should researchers design experiments to validate the proteolytic resistance of this compound in physiological environments?
Methodological Answer:
- Enzymatic Assays : Expose the compound to pepsin (pH 2.0) and trypsin (pH 7.4) for 24 hours. Monitor intact compound levels via LC-MS/MS.
- Control Groups : Include stabilized dipeptides (e.g., Boc-protected analogs) for comparative degradation rates .
- Data Interpretation : A <10% degradation threshold indicates sufficient stability for in vivo applications .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
